(-)-Isopinocampheol

Description

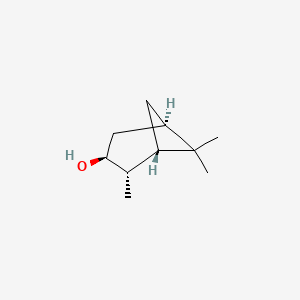

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPVLJRCJUVQFA-BZNPZCIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315705 | |

| Record name | (-)-Isopinocampheol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-00-5, 25465-65-0, 27779-29-9 | |

| Record name | (-)-Isopinocampheol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Isopinocampheol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Isopinocampheol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-pinan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data of (-)-Isopinocampheol NMR IR MS

An In-depth Technical Guide to the Spectroscopic Data of (-)-Isopinocampheol

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical characteristics of chiral molecules like this compound is paramount. This guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and a workflow visualization.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, a bicyclic monoterpene alcohol with the chemical formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here is typically acquired in deuterated chloroform (CDCl₃) unless otherwise specified.

Table 1: ¹H NMR Spectroscopic Data of this compound [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.90 | s | 3H | CH₃ |

| 1.05 | d | 3H | CH₃ |

| 1.20 | s | 3H | CH₃ |

| 1.60-2.10 | m | 7H | CH, CH₂ |

| 2.45 | m | 1H | CH |

| 4.10 | m | 1H | CH-OH |

Table 2: ¹³C NMR Spectroscopic Data of this compound [4]

| Chemical Shift (δ) ppm | Assignment |

| 20.8 | CH₃ |

| 23.9 | CH₃ |

| 27.8 | CH₃ |

| 34.2 | CH₂ |

| 38.1 | C |

| 39.0 | CH₂ |

| 41.6 | CH |

| 47.9 | CH |

| 48.5 | CH |

| 71.5 | CH-OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorptions for an alcohol.

Table 3: IR Spectroscopic Data of this compound [5]

| Frequency (cm⁻¹) | Description of Absorption | Functional Group |

| 3500-3200 (broad) | Strong, broad absorption | O-H stretch (hydrogen-bonded) |

| 2950-2850 | Strong, sharp absorptions | C-H stretch (sp³ hybridized) |

| 1260-1050 | Strong absorption | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The fragmentation pattern is characteristic of the molecule's structure.

Table 4: Mass Spectrometry Data of this compound [6][7]

| m/z | Relative Intensity | Possible Fragment Interpretation |

| 154 | Low | [M]⁺, Molecular Ion |

| 139 | Moderate | [M - CH₃]⁺ |

| 136 | Moderate | [M - H₂O]⁺, Dehydration |

| 121 | High | [M - H₂O - CH₃]⁺ |

| 95 | High | Base Peak, complex fragmentation |

| 81 | High | Further fragmentation |

| 69 | Moderate | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

-

For ¹H NMR, a typical experiment involves a 30-45 degree pulse angle with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of solid this compound directly onto the ATR crystal.[9]

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.[10][11]

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[5]

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds. This separates the sample from any impurities before it enters the mass spectrometer.[1]

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. This is known as Electron Ionization (EI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The fragmentation of alcohols often involves α-cleavage and dehydration.[6][7][12]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2R,3R,5S)-(-)-Isopinocampheol 98 25465-65-0 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. DL-ISOPINOCAMPHEOL(51152-11-5) 13C NMR spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sites.bu.edu [sites.bu.edu]

- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 10. athabascau.ca [athabascau.ca]

- 11. webassign.net [webassign.net]

- 12. chem.libretexts.org [chem.libretexts.org]

The Natural Occurrence and Sourcing of (-)-Isopinocampheol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isopinocampheol is a bicyclic monoterpenoid alcohol that has garnered interest in the fields of organic synthesis and drug development due to its chiral structure and potential biological activities. As a naturally occurring compound, it is found in the essential oils of a select number of plant species. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers seeking to isolate, quantify, and utilize this valuable chiral building block from natural sources.

Natural Occurrence of this compound

This compound is a constituent of the essential oils of a limited number of aromatic plants. The primary species in which this compound has been identified is Hyssopus officinalis L. (Hyssop), a member of the Lamiaceae family. However, the chemical composition of Hyssopus officinalis essential oil can vary significantly depending on the geographical origin, cultivar, and environmental conditions, leading to different chemotypes. In many of these chemotypes, the ketone analogue, isopinocamphone, is the dominant component.

Initial reports have also suggested the presence of this compound in Micromeria sinaica and Rhanterium epapposum. However, detailed recent chemical analyses of the essential oils from these species have not consistently reported isopinocampheol as a significant constituent, with other terpenes being predominant.

Quantitative Data

The concentration of isopinocampheol and its related ketone, isopinocamphone, in the essential oil of Hyssopus officinalis is highly variable. It is crucial to distinguish between these two compounds when reviewing literature, as they are often co-constituents. The data presented below is for isopinocamphone, which is more commonly reported in high concentrations. Data for isopinocampheol is less frequently quantified.

| Plant Species | Plant Part | Compound | Concentration (%) | Reference |

| Hyssopus officinalis L. | Aerial Parts | Isopinocamphone | 47.9 - 51.4 | [1] |

| Hyssopus officinalis L. | Leaves | Isopinocamphone | 57.27 | [2] |

| Hyssopus officinalis L. ssp. officinalis | Aerial Parts | Isopinocamphone | 9.7 | [3] |

| Hyssopus officinalis L. ssp. aristatus | Aerial Parts | Isopinocamphone | 16.3 - 29.2 | [1] |

| Hyssopus officinalis L. (commercial oil) | Aerial Parts | Isopinocamphone | 40.2 | [1] |

| Hyssopus officinalis f. cyaneus Alef. | Aerial Parts | Isopinocamphone | 50.99 - 70.74 | [4] |

Biosynthesis of this compound

The biosynthesis of this compound, a monoterpene, originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids.

The key steps in the biosynthesis are as follows:

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by the enzyme GPP synthase to form geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes.

-

Cyclization to (-)-α-Pinene: GPP undergoes a complex cyclization reaction catalyzed by a monoterpene synthase, specifically a (-)-α-pinene synthase. This involves the isomerization of GPP to linalyl pyrophosphate, followed by an enzyme-mediated cyclization to form the bicyclic pinene skeleton.

-

Hydration of (-)-α-Pinene: The final step is the hydration of the double bond in (-)-α-pinene to yield this compound. This transformation is believed to be catalyzed by a terpene-modifying enzyme, likely a cytochrome P450 monooxygenase or a specific hydratase, although the specific enzyme has not been fully characterized in plants.

Experimental Protocols

The isolation and analysis of this compound from plant material typically involves extraction of the essential oil followed by chromatographic separation and identification.

Extraction of Essential Oil by Hydrodistillation

This method is suitable for the extraction of volatile compounds from dried plant material.

-

Materials and Apparatus:

-

Dried aerial parts of the plant (e.g., Hyssopus officinalis)

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Round-bottom flask (2 L)

-

Anhydrous sodium sulfate

-

Glass vials for storage

-

-

Procedure:

-

Weigh approximately 100 g of air-dried plant material and place it into the 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

-

Set up the Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask to the heating mantle.

-

Heat the mixture to boiling. The steam and volatilized essential oil will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.

-

Continue the distillation for 3-4 hours, or until no more oil is collected.

-

Allow the apparatus to cool to room temperature.

-

Carefully collect the separated oil layer from the graduated tube.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed, airtight glass vial at 4°C in the dark.

-

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for identifying and quantifying the components of essential oils. For the specific analysis of this compound, a chiral column is recommended to separate it from its enantiomer, (+)-Isopinocampheol.

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or similar, coupled to a Mass Selective Detector (MSD).

-

Column: A chiral capillary column, such as a (30 m x 0.25 mm i.d., 0.25 µm film thickness) column coated with a derivatized cyclodextrin (e.g., Rt-βDEXsm).

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL of a 1% solution of the essential oil in hexane (split ratio 100:1).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 3°C/min.

-

Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.

-

-

MSD Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Component Identification and Quantification:

-

Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard.

-

The enantiomeric separation should be confirmed by injecting a racemic standard of isopinocampheol.

-

Quantification is performed by calculating the relative peak area percentage from the total ion chromatogram (TIC).

-

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.

Conclusion

This compound is a naturally occurring monoterpenoid of significant interest, primarily found in the essential oil of certain chemotypes of Hyssopus officinalis. Its isolation from this natural source is achievable through standard extraction and purification techniques, such as hydrodistillation and fractional distillation. Accurate identification and quantification, particularly the differentiation from its enantiomer, necessitates the use of chiral gas chromatography. The biosynthetic pathway proceeds via the MEP pathway to geranyl pyrophosphate, followed by cyclization to (-)-α-pinene and subsequent enzymatic hydration. This guide provides a foundational resource for the scientific community to explore and utilize this compound in further research and development endeavors.

References

- 1. oaji.net [oaji.net]

- 2. researchgate.net [researchgate.net]

- 3. Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhanterium epapposum Oliv. essential oil: Chemical composition and antimicrobial, insect-repellent and anticholinesterase activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-Isopinocampheol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical properties of (-)-Isopinocampheol, a pivotal chiral auxiliary in asymmetric synthesis. It details its absolute configuration, physicochemical properties, and the experimental protocols for its synthesis and stereochemical determination.

Core Concepts: Stereochemistry and Absolute Configuration

This compound is a bicyclic monoterpene alcohol renowned for its well-defined stereochemistry, making it a valuable tool in the synthesis of enantiomerically pure compounds. Its structure contains four stereocenters, leading to a specific three-dimensional arrangement of its atoms.

The absolute configuration of this compound has been unequivocally established as (1R, 2R, 3R, 5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol [1]. The negative sign in its name, (-), refers to its levorotatory nature, meaning it rotates the plane of polarized light to the left. It is crucial to understand that the sign of optical rotation is an experimentally determined physical property and does not directly reveal the absolute configuration (R/S assignments) of the stereocenters, which is determined by the Cahn-Ingold-Prelog priority rules[2][3].

Physicochemical and Stereochemical Data

The quantitative data for this compound are summarized in the table below, providing a clear reference for its physical and chiroptical properties.

| Property | Value |

| IUPAC Name | (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |

| Molecular Formula | C₁₀H₁₈O |

| Molar Mass | 154.25 g/mol [4] |

| Melting Point | 52-55 °C[4] |

| Boiling Point | 219 °C (lit.)[4] |

| Specific Rotation [α]D | -34° (c=20, EtOH)[4] |

| CAS Number | 1196-00-5[5] |

Experimental Protocols

The most common and stereospecific synthesis of this compound involves the hydroboration-oxidation of (-)-α-pinene. The reaction proceeds with anti-Markovnikov addition of the borane to the less hindered face of the double bond, followed by oxidation with retention of configuration.

Protocol:

-

Apparatus Setup: All glassware should be oven-dried and assembled under a nitrogen atmosphere to exclude moisture.

-

Hydroboration:

-

To a stirred solution of (-)-α-pinene in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex is added dropwise.

-

The reaction mixture is stirred at 0 °C for several hours, during which the diisopinocampheylborane precipitates as a white solid.

-

-

Oxidation:

-

The reaction mixture is cooled in an ice bath.

-

A solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 50 °C.

-

The mixture is stirred for an additional hour at room temperature.

-

-

Work-up and Purification:

-

The aqueous layer is separated, and the organic layer is washed with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or recrystallization from a suitable solvent like pentane to yield crystalline this compound.

-

Mosher's method is a widely used NMR spectroscopic technique to determine the absolute configuration of chiral secondary alcohols. It involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra.

Protocol:

-

Esterification:

-

Prepare two separate reaction mixtures. In one, react this compound with (R)-(-)-MTPA chloride. In the other, react this compound with (S)-(+)-MTPA chloride.

-

The reactions are typically carried out in the presence of a base like pyridine or DMAP to scavenge the HCl produced.

-

The reactions are stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Purification of Diastereomeric Esters:

-

The resulting diastereomeric Mosher esters are purified, typically by flash column chromatography.

-

-

¹H NMR Analysis:

-

Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters of this compound.

-

Assign the proton signals for the groups close to the stereocenter.

-

Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.

-

-

Configuration Assignment:

-

Based on the established model for Mosher esters, if Δδ is positive for protons on one side of the MTPA plane and negative for those on the other, the absolute configuration of the alcohol can be determined. For a secondary alcohol, the protons on the side of the larger substituent will typically show a positive Δδ, while those on the side of the smaller substituent will show a negative Δδ.

-

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.

Protocol Outline:

-

Crystallization: Grow a high-quality single crystal of this compound. This can often be achieved by slow evaporation of a solution in a suitable solvent or by slow cooling of a saturated solution.

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically using a copper or molybdenum X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the crystal structure to determine the connectivity of the atoms and their relative positions.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the X-ray scattering. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.

Visualization of Experimental Workflows

The following diagram illustrates the workflow for the synthesis of this compound from (-)-α-pinene.

Caption: Workflow for the synthesis of this compound.

This diagram outlines the logical workflow for determining the absolute configuration of a chiral alcohol like this compound using Mosher's method.

Caption: Logical workflow for Mosher's method.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 4. books.rsc.org [books.rsc.org]

- 5. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physical Properties of (-)-Isopinocampheol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of (-)-Isopinocampheol, a chiral monoterpenoid alcohol of significant interest in synthetic organic chemistry and drug development. This document details its melting and boiling points, outlines the experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

This compound is a white solid at room temperature. Its physical characteristics are crucial for its handling, purification, and application in various chemical transformations.

Quantitative Data Summary

The melting and boiling points of this compound are summarized in the table below. These values are critical for establishing its purity and for designing experimental conditions for its use.

| Physical Property | Value |

| Melting Point | 51-55 °C[1][2] |

| Boiling Point | 219 °C (at 760 mmHg)[1][2] |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method using a standard melting point apparatus.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a mortar and finely ground to a powder to ensure uniform packing.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, a rapid preliminary heating is performed to determine a rough range.

-

For an accurate measurement, the apparatus is heated to a temperature about 15-20 °C below the expected melting point.

-

The heating rate is then slowed to 1-2 °C per minute as the melting point is approached.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure this compound, this range is typically narrow.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following protocol describes the micro-boiling point determination using a Thiele tube.

Materials:

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound (melted)

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube is placed inside the test tube with its open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube. This assembly is then clamped and immersed in the Thiele tube containing the heating oil, making sure the oil level is above the sample but below the opening of the test tube.

-

Heating: The side arm of the Thiele tube is gently heated. The heat is transferred through the oil, ensuring uniform heating of the sample.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Data Recording: The heat source is then removed. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Synthesis Workflow

This compound is commonly synthesized via the hydroboration-oxidation of α-pinene. The following diagram illustrates the logical workflow of this synthetic route.

References

An In-Depth Technical Guide to the Solubility of (-)-Isopinocampheol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-isopinocampheol, a bicyclic monoterpene alcohol of significant interest in various chemical and pharmaceutical applications. Due to its chiral nature and versatile reactivity, understanding its behavior in different solvent systems is crucial for its application in synthesis, formulation, and drug delivery.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a solid compound like this compound, this equilibrium is influenced by several factors including the intermolecular forces between the solute and solvent molecules, the polarity of both substances, and the overall molecular structure. The principle of "like dissolves like" is a useful heuristic, suggesting that solutes tend to dissolve in solvents with similar polarity.

Qualitative Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in the public domain. However, qualitative assessments indicate its general solubility behavior. The presence of a hydroxyl group in this compound imparts some polar character, while the bulky bicyclic hydrocarbon framework is distinctly nonpolar. This amphiphilic nature dictates its solubility profile.

| Solvent Class | Common Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Slightly Soluble to Soluble[1] |

| Ethers | Diethyl Ether | Soluble[2] |

| Halogenated | Chloroform | Slightly Soluble[1] |

| Aromatic | Benzene | Slightly Soluble[1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Water | Estimated at 926.3 mg/L at 25°C[3] |

Note: "Slightly Soluble" and "Soluble" are qualitative terms. For precise applications, experimental determination of quantitative solubility is recommended.

Factors Influencing the Solubility of this compound

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.

Caption: Logical relationship of factors affecting solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely used method for determining the thermodynamic solubility of a solid compound is the shake-flask method. This protocol outlines the general procedure for determining the solubility of this compound in a given organic solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or Mass Spectrometer)

2. Experimental Workflow:

Caption: Experimental workflow for the shake-flask method.

3. Detailed Procedure:

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: The vials are sealed and placed in a shaker or on a stirrer at a constant, controlled temperature. The mixture is agitated for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed for a period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, the samples are often centrifuged.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully removed using a syringe and immediately filtered through a membrane filter (e.g., 0.22 µm PTFE) to remove any fine, suspended particles. The filtered saturated solution is then accurately diluted with the solvent to a concentration that falls within the linear range of the analytical instrument. The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Conclusion

While quantitative solubility data for this compound in common organic solvents remains a gap in the scientific literature, its amphiphilic molecular structure suggests a degree of solubility in a variety of organic media. For applications requiring precise solubility values, the standardized shake-flask method provides a reliable experimental protocol. Further research to quantify the solubility of this compound in a broad range of solvents would be highly beneficial for its application in synthetic chemistry, pharmaceutical formulation, and other scientific endeavors.

References

Safety and Handling of (-)-Isopinocampheol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for (-)-Isopinocampheol, a bicyclic monoterpenoid alcohol used in various research and development applications. The following sections detail the physical and chemical properties, toxicological data, handling and storage protocols, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white solid with a chemical formula of C₁₀H₁₈O.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol [2] |

| Appearance | White to Off-White Solid[1] |

| Melting Point | 52-55 °C[1] |

| Boiling Point | 219 °C (lit.)[1] |

| Flash Point | 200 °F (93.3 °C)[1] |

| Density | 0.96 g/cm³[1] |

| Vapor Pressure | 0.0292 mmHg at 25°C[1] |

| Solubility | Slightly soluble in Benzene, Chloroform, DMSO, and Methanol.[1] |

Toxicological Information

The toxicological profile of this compound is not extensively documented in publicly available literature. However, based on available data, it is classified as an irritant.

Hazard Identification:

-

GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Quantitative Toxicity Data:

| Route | Species | Value |

| Oral LD50 | Rat | 844 mg/kg[3] |

| Dermal LD50 | Rabbit | Data not available |

| Inhalation LC50 | Rat | Data not available |

Note: The absence of readily available dermal and inhalation toxicity data necessitates the use of stringent safety precautions to avoid these routes of exposure.

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is crucial when working with this compound. The following procedures are based on best practices for handling solid, flammable, and irritant organic compounds.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to minimize exposure risks.

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1]

-

Skin and Body Protection: Wear a lab coat, and for larger quantities or when there is a risk of splashing, consider fire/flame resistant and impervious clothing.[1]

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]

3.2. Handling and Storage

-

Handling:

-

Storage:

3.3. Spill and Waste Disposal

-

Spill Response:

-

Evacuate personnel from the spill area.

-

Ensure adequate ventilation and remove all sources of ignition.[1]

-

Wear appropriate PPE as described in section 3.1.

-

For solid spills, carefully collect the material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.

-

Use spark-proof tools and explosion-proof equipment for cleanup.[1]

-

-

Waste Disposal:

Emergency Procedures

4.1. First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

4.2. Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Vapors may travel to a source of ignition and flash back.[6] Hazardous combustion products include carbon monoxide and carbon dioxide.[4][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Incompatibilities and Decomposition

-

Incompatible Materials: Strong oxidizing agents and strong acids.[4][5]

-

Hazardous Decomposition Products: Upon combustion, this compound will produce carbon oxides (carbon monoxide and carbon dioxide).[4]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 6. fishersci.com [fishersci.com]

Chiral Pool Synthesis from (-)-Isopinocampheol: A Technical Guide for Researchers

An in-depth exploration of the synthetic utility of (-)-isopinocampheol, a versatile chiral building block derived from the abundant terpene α-pinene. This guide details its application in the synthesis of complex molecules, providing researchers, scientists, and drug development professionals with a comprehensive overview of key transformations, quantitative data, and detailed experimental protocols.

This compound, a readily available and inexpensive chiral alcohol, serves as a valuable starting material in chiral pool synthesis. Its rigid bicyclic structure and well-defined stereochemistry provide an excellent platform for the stereocontrolled construction of complex molecular architectures, making it a powerful tool in the synthesis of natural products and pharmaceutically active compounds. This technical guide will delve into the core applications of this compound, focusing on its conversion into key chiral reagents and its use in stereoselective transformations.

From Pine to Precision: The Gateway to Chiral Boranes

One of the most significant applications of this compound lies in its role as a precursor to diisopinocampheylborane (Ipc₂BH), a highly effective chiral hydroborating agent. The preparation of this reagent is a cornerstone of asymmetric synthesis, enabling the enantioselective synthesis of a wide array of chiral alcohols.

The synthesis of this compound itself typically starts from the hydroboration of (+)-α-pinene, followed by oxidation. This process yields the alcohol with high enantiomeric purity. Subsequently, this compound can be converted to diisopinocampheylborane.

Experimental Protocol: Preparation of (-)-Diisopinocampheylborane[1]

A detailed and reliable method for the preparation of (-)-diisopinocampheylborane from (+)-α-pinene has been well-established. The procedure involves the reaction of borane-methyl sulfide complex with two equivalents of (+)-α-pinene. The resulting diisopinocampheylborane precipitates as a white solid and can be isolated and used in subsequent reactions.

Key Reaction Parameters:

| Parameter | Value |

| Starting Material | (+)-α-pinene |

| Reagent | Borane-methyl sulfide complex |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0-3 °C |

| Reaction Time | 3.5 hours at 0 °C |

A visual representation of the general workflow for preparing and utilizing diisopinocampheylborane is provided below.

Asymmetric Transformations: Leveraging the Chiral Environment

The steric bulk and defined chirality of the isopinocampheyl moiety in its derivatives create a highly effective chiral environment for a variety of asymmetric transformations. Beyond hydroboration, these derivatives are instrumental in aldol reactions, alkylations, and the synthesis of chiral boronic esters.

Diastereoselective Reductive Aldol Reactions

Diisopinocampheylborane can be utilized in reductive aldol reactions of α,β-unsaturated amides to generate syn-aldol products with high levels of enantioselectivity and diastereoselectivity. The reaction proceeds through the formation of a Z-(diisopinocampheyl)enolborinate intermediate, which then reacts with an aldehyde.

Quantitative Data for Reductive Aldol Reaction:

| Aldehyde | Product Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of syn-product |

| Isobutyraldehyde | >95:5 | 98% |

| Benzaldehyde | >95:5 | 96% |

| Acrolein | >95:5 | 97% |

Synthesis and Kinetic Resolution of Chiral Boronic Esters

The reaction of B-alkyldiisopinocampheylboranes with aldehydes provides a pathway to chiral boronic esters. This transformation can be controlled to achieve kinetic resolution, leading to a significant enantiomeric enrichment of the resulting boronic ester.

Quantitative Data for Kinetic Resolution of Boronic Esters:

| Aldehyde for Resolution | Initial %ee of B-alkyldiisopinocampheylborane | Final %ee of Boronic Ester |

| Acetaldehyde | 96 | >99 |

| Pivaldehyde | 96 | >99 |

| Benzaldehyde | 81 | 93 |

The logical relationship in the kinetic resolution process is depicted in the following diagram.

Application in the Total Synthesis of Bioactive Molecules

While direct incorporation of the full carbon skeleton of this compound into a target molecule is less common, its derivatives, particularly diisopinocampheylborane, are pivotal in establishing key stereocenters in the total synthesis of numerous natural products. The high degree of stereocontrol offered by these reagents makes them indispensable tools for constructing complex chiral molecules.

Although a complete step-by-step total synthesis starting directly from this compound is not detailed here due to the vastness of the field, the principles and experimental foundations provided serve as a robust starting point for researchers aiming to leverage this versatile chiral building block in their synthetic endeavors. The provided data and protocols for the preparation and application of its key derivatives empower chemists to design and execute stereoselective reactions with confidence and precision.

Methodological & Application

Application Note: Stereoselective Synthesis of (-)-Isopinocampheol via Hydroboration-Oxidation of (+)-α-Pinene

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Isopinocampheol is a chiral bicyclic alcohol and a valuable intermediate in asymmetric synthesis. It serves as a precursor for chiral reagents such as diisopinocampheylborane (Ipc₂BH), which is widely used for the enantioselective hydroboration of prochiral alkenes and ketones. The synthesis of this compound is a classic example of a stereoselective reaction, achieved through the hydroboration-oxidation of the readily available natural product, (+)-α-pinene. This application note provides a detailed protocol and mechanistic overview of this transformation.

Reaction Mechanism

The synthesis proceeds in two main steps: hydroboration followed by oxidation.[1]

-

Hydroboration: This step involves the reaction of (+)-α-pinene with a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS). The reaction is highly stereospecific. Due to steric hindrance from the gem-dimethyl bridge on one face of the α-pinene molecule, the borane reagent selectively attacks the double bond from the less hindered face (anti-face).[2][3] This is a concerted, syn-addition where the boron atom adds to the less substituted carbon of the alkene, and a hydride adds to the more substituted carbon.[2][4][5] The reaction typically proceeds until the formation of diisopinocampheylborane ((Ipc)₂BH), a bulky dialkylborane which often precipitates from the reaction mixture.[3][6]

-

Oxidation: The intermediate organoborane is not isolated but is oxidized in situ. Treatment with basic hydrogen peroxide (e.g., NaOH and H₂O₂) replaces the carbon-boron bond with a carbon-oxygen bond.[7] This oxidation step occurs with retention of configuration at the carbon center.[2][4][5] The result is the formation of this compound with a predictable and high degree of stereopurity.

A diagram illustrating the reaction mechanism is provided below.

References

Application Notes and Protocols for Asymmetric Alkylation Using (-)-Isopinocampheol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to create chiral molecules. Chiral auxiliaries are a powerful tool in this endeavor, temporarily imparting stereochemical control and then being cleaved to reveal the desired enantiomerically enriched product. (-)-Isopinocampheol, derived from the readily available chiral pool starting material α-pinene, presents an attractive option as a chiral auxiliary due to its rigid bicyclic structure, which can provide a well-defined steric environment to direct incoming electrophiles.

These application notes provide a detailed, generalized protocol for the diastereoselective alkylation of carboxylic acid derivatives using this compound as a chiral auxiliary. While specific literature examples for the alkylation of (-)-isopinocampheyl esters are not prevalent, the principles and procedures outlined here are based on well-established methodologies for other chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides.[1][2]

Principle of the Method

The asymmetric alkylation protocol using this compound as a chiral auxiliary involves a three-step sequence:

-

Esterification: The carboxylic acid of interest is coupled with this compound to form a chiral ester.

-

Diastereoselective Alkylation: The chiral ester is deprotonated at the α-carbon using a strong, non-nucleophilic base to form a rigid, chelated enolate. Subsequent reaction with an alkyl halide proceeds with high diastereoselectivity, dictated by the steric hindrance of the isopinocampheyl group.

-

Auxiliary Cleavage: The chiral auxiliary is removed, typically by hydrolysis or reduction, to yield the desired α-alkylated carboxylic acid, alcohol, or other derivatives in high enantiomeric purity.

Experimental Protocols

Synthesis of the (-)-Isopinocampheyl Ester

Objective: To covalently attach the this compound chiral auxiliary to a carboxylic acid substrate.

Materials:

-

Carboxylic acid (e.g., propanoic acid)

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DCM, add DMAP (0.1 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure (-)-isopinocampheyl ester.

Asymmetric Alkylation of the (-)-Isopinocampheyl Ester

Objective: To perform the diastereoselective alkylation of the chiral ester enolate.

Materials:

-

(-)-Isopinocampheyl ester

-

Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Dissolve the (-)-isopinocampheyl ester (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a freshly prepared solution of LDA (1.1 equiv) in THF dropwise via syringe.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide (1.2 equiv) dropwise to the enolate solution.

-

Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to separate the diastereomers.

Cleavage of the this compound Auxiliary

Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched α-alkylated product.

Method A: Hydrolysis to the Carboxylic Acid

Materials:

-

Alkylated (-)-isopinocampheyl ester

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the alkylated ester in a mixture of THF and water (e.g., 3:1 v/v).

-

Add an excess of LiOH (e.g., 5 equiv).

-

Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the α-alkylated carboxylic acid.

-

The this compound can be recovered from the aqueous layer by extraction with ether.

Method B: Reductive Cleavage to the Alcohol

Materials:

-

Alkylated (-)-isopinocampheyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the alkylated ester in anhydrous THF and cool to 0 °C.

-

Slowly add a suspension of LiAlH₄ (e.g., 2 equiv) in THF.

-

Stir the reaction at 0 °C for 1-2 hours, then allow to warm to room temperature.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate to yield the crude α-alkylated primary alcohol.

Data Presentation

The following tables provide representative data for the asymmetric alkylation of chiral esters and amides, which can be used as a benchmark for expected outcomes when using this compound as a chiral auxiliary.

Table 1: Representative Diastereoselectivities in the Alkylation of Chiral Carboxylic Acid Derivatives

| Chiral Auxiliary | Substrate | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Reference |

| Evans Oxazolidinone | Propionyl | Benzyl bromide | LDA | >99:1 | [2] |

| Evans Oxazolidinone | Propionyl | Methyl iodide | NaHMDS | 94:6 | [2] |

| Pseudoephedrine Amide | Propionyl | Benzyl bromide | LDA | >98:2 | [1] |

| Pseudoephedrine Amide | Propionyl | Ethyl iodide | LDA | 97:3 | [1] |

Table 2: Expected Yields for Key Steps in the Asymmetric Alkylation Protocol

| Step | Expected Yield (%) | Notes |

| Esterification | 85-95% | Dependent on the carboxylic acid and coupling conditions. |

| Alkylation | 70-90% | Highly dependent on the electrophile and reaction conditions. |

| Auxiliary Cleavage | 80-95% | Hydrolysis and reductive cleavage are typically high-yielding. |

Visualizations

Logical Workflow for Asymmetric Alkylation

Caption: A logical workflow diagram illustrating the key stages of the asymmetric alkylation protocol.

Proposed Stereochemical Model for Diastereoselective Alkylation

Caption: A proposed stereochemical model for the diastereoselective alkylation of a (-)-isopinocampheyl ester enolate. (Note: Placeholder images are used in the DOT script. A chemical drawing software would be needed to generate the actual molecular structures).

This diagram illustrates that the bulky, rigid structure of the this compound auxiliary is expected to effectively block one face of the enolate, directing the incoming alkyl halide to the opposite, less sterically hindered face. This facial bias is the origin of the high diastereoselectivity observed in such reactions.

References

(-)-Isopinocampheol mediated aldol reaction procedure

(-)-Isopinocampheol Mediated Aldol Reaction: A Powerful Tool for Asymmetric Synthesis

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecules, including many pharmaceutical agents. Achieving stereocontrol in these reactions is paramount, and the use of chiral auxiliaries represents a robust strategy for inducing asymmetry. This compound, a readily available chiral molecule derived from (+)-α-pinene, serves as an effective chiral auxiliary in aldol reactions, typically through the formation of diisopinocampheylboron enolates. This methodology allows for highly enantio- and diastereoselective synthesis of β-hydroxy carbonyl compounds, which are valuable chiral building blocks. These reactions proceed through well-defined, closed transition states, which are key to the high levels of stereochemical control observed.[1]

This application note provides a detailed protocol for a this compound mediated aldol reaction, summarizing key performance data and illustrating the experimental workflow. The information is intended for researchers, scientists, and drug development professionals seeking to implement this powerful asymmetric transformation.

Data Presentation

The efficacy of this compound mediated aldol reactions is demonstrated by the high yields and stereoselectivities achieved across various substrates. The following table summarizes representative quantitative data from the literature.

| Starting Material | Aldehyde | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) | Reference |

| N-Acryloylmorpholine | Achiral Aldehydes | syn-Aldol | - | >20:1 | 96–98 | [1] |

| Chromane Carboxylate Ester | - | - | 89 | 48:1 | 92 | [2] |

| Acrylate Esters | Achiral Aldehydes | anti-Aldol | - | 13:1 to >20:1 | 59–86 | [3] |

| Amide | Aliphatic Aldehydes | - | - | >19:1 | >95 | [4] |

Experimental Protocols

The following is a generalized protocol for a this compound mediated aldol reaction for the synthesis of a syn-aldol product, based on procedures described in the literature.[1][4] Researchers should optimize conditions for their specific substrates.

Materials:

-

(-)-Diisopinocampheylborane trifluoromethanesulfonate ((-)-Ipc₂BOTf) or generated in situ from (-)-Ipc₂BH

-

Carbonyl compound (e.g., an N-acyl oxazolidinone or amide)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane)

-

Aldehyde

-

Quenching solution (e.g., phosphate buffer pH 7)

-

Oxidizing agent for workup (e.g., hydrogen peroxide)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Enolate Formation:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carbonyl compound (1.0 equiv.) and anhydrous solvent.

-

Cool the solution to the desired temperature (typically -78 °C to 0 °C).

-

Add the tertiary amine base (1.1-1.5 equiv.) dropwise.

-

Slowly add a solution of (-)-Ipc₂BOTf (1.1-1.3 equiv.) in the same solvent.

-

Stir the reaction mixture at this temperature for 30 minutes to 2 hours to ensure complete formation of the boron enolate.

-

-

Aldol Addition:

-

Cool the reaction mixture to -78 °C (if not already at this temperature).

-

Add the aldehyde (1.0-1.2 equiv.), either neat or as a solution in the reaction solvent, dropwise.

-

Stir the reaction at -78 °C for 1-3 hours, then allow it to warm slowly to room temperature and stir for an additional 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by adding a phosphate buffer (pH 7).

-

Add methanol followed by a 1:1 mixture of methanol and 30% hydrogen peroxide. This step is to oxidize and remove the boron auxiliary.

-

Stir the mixture vigorously for 1 hour.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

-

-

Chiral Auxiliary Removal:

-

The chiral auxiliary can be cleaved under various conditions depending on the nature of the carbonyl derivative to yield the corresponding β-hydroxy acid, ester, or alcohol.

-

Mandatory Visualization

Diagram 1: Experimental Workflow for this compound Mediated Aldol Reaction

Caption: Workflow of the this compound mediated aldol reaction.

Diagram 2: Logical Relationship in Stereocontrol

Caption: Stereocontrol via a chiral boron enolate and a defined transition state.

References

- 1. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. collaborate.princeton.edu [collaborate.princeton.edu]

- 3. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions of Acrylate Esters: Enantioselective Synthesis of Anti-Aldols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arches.union.edu:443 [arches.union.edu:443]

Application of (-)-Isopinocampheol in the Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals

(-)-Isopinocampheol, a chiral bicyclic alcohol derived from the readily available natural product (-)-α-pinene, serves as a cornerstone in asymmetric synthesis. Its utility as a chiral auxiliary has paved the way for the stereocontrolled synthesis of a diverse array of complex natural products. This application note details the role of this compound in asymmetric synthesis, with a particular focus on its application in the synthesis of the insect pheromone (-)-Ipsenol, providing detailed experimental protocols and quantitative data.

Introduction to this compound as a Chiral Auxiliary

This compound is a versatile chiral auxiliary employed to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer or diastereomer over others. Its rigid bicyclic structure provides a well-defined chiral environment, effectively directing the approach of reagents to a prochiral substrate. One of the most significant applications of this compound is in the preparation of chiral borane reagents, such as diisopinocampheylborane (Ipc₂BH) and its derivatives. These reagents are instrumental in asymmetric hydroboration and allylboration reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds with high enantiomeric and diastereomeric purity.

Key Applications in Natural Product Synthesis

The chiral borane reagents derived from this compound have been successfully utilized in the synthesis of a variety of natural products, including:

-

Insect Pheromones: Stereoselective synthesis of insect pheromones is crucial as often only one enantiomer is biologically active.

-

Prostaglandins: These lipid compounds involved in various physiological processes often contain multiple stereocenters, the control of which is essential for their biological function.

-

Macrolide Antibiotics: The complex structures of macrolide antibiotics frequently demand precise control of stereochemistry, which can be achieved using isopinocampheol-based reagents.

-

Terpenoids: The synthesis of these diverse natural products often benefits from the stereocontrolled introduction of functional groups.

This application note will focus on a detailed example: the asymmetric synthesis of the bark beetle pheromone, (-)-Ipsenol.

Asymmetric Synthesis of (-)-Ipsenol

(-)-Ipsenol (2-methyl-6-methylene-7-octen-4-ol) is an aggregation pheromone of the bark beetle, Ips paraconfusus. The (-)-enantiomer is the primary biologically active component. The asymmetric synthesis of (-)-Ipsenol can be efficiently achieved using an asymmetric isoprenylation of isovaleraldehyde. This key step utilizes B-Isoprenyldiisopinocampheylborane, a chiral reagent prepared from this compound.

Reaction Scheme

The overall synthetic strategy involves the preparation of the chiral isoprenylating agent from (-)-α-pinene (the precursor to this compound), followed by the diastereoselective addition to isovaleraldehyde.

Figure 1: Overall synthetic scheme for (-)-Ipsenol.

Quantitative Data

The asymmetric isoprenylation of isovaleraldehyde using B-Isoprenyldiisopinocampheylborane derived from (-)-α-pinene affords (-)-Ipsenol with high yield and excellent enantioselectivity.

| Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| (-)-Ipsenol | 60-65 | >96 |

Table 1: Yield and Enantiomeric Excess for the Asymmetric Synthesis of (-)-Ipsenol.

Experimental Protocols

Preparation of B-Isoprenyldiisopinocampheylborane from (-)-α-Pinene

This procedure outlines the in-situ preparation of the chiral isoprenylating agent.

Materials:

-

(-)-α-Pinene

-

Borane-dimethyl sulfide complex (BMS)

-

Methanol (MeOH)

-

Isoprene

-

Potassium 2,2,5,5-tetramethylpiperidide (K-TMP)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Preparation of B-Methoxydiisopinocampheylborane (Ipc₂BOMe): To a solution of (-)-α-pinene (2.0 eq) in anhydrous THF at 0 °C is added borane-dimethyl sulfide complex (1.0 eq) dropwise. The reaction mixture is stirred at 0 °C for 2 hours, during which a white precipitate of diisopinocampheylborane (Ipc₂BH) forms. The solvent and dimethyl sulfide are removed under vacuum. The resulting solid is dissolved in anhydrous diethyl ether, and methanol (1.0 eq) is added at 0 °C. The mixture is stirred for 30 minutes to afford a solution of B-methoxydiisopinocampheylborane.

-

Preparation of B-Isoprenyldiisopinocampheylborane: In a separate flask, a solution of isoprene (1.1 eq) in anhydrous THF is treated with potassium 2,2,5,5-tetramethylpiperidide (1.0 eq) at -78 °C to generate isoprenylpotassium. This solution is then added to the solution of B-methoxydiisopinocampheylborane at -78 °C. After stirring for 30 minutes, boron trifluoride etherate (1.3 eq) is added dropwise. The resulting slurry containing B-Isoprenyldiisopinocampheylborane is used directly in the next step.

Asymmetric Isoprenylation of Isovaleraldehyde

Materials:

-

Solution of B-Isoprenyldiisopinocampheylborane in THF/Et₂O

-

Isovaleraldehyde

-

Diethanolamine

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

The slurry of B-Isoprenyldiisopinocampheylborane is cooled to -78 °C.

-

A solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise to the rapidly stirred borane slurry.

-

The reaction mixture is stirred at -78 °C for 3 hours.

-

The reaction is warmed to room temperature and diethanolamine (2.2 eq) is added.

-

The mixture is stirred for 1 hour, during which a white precipitate forms.

-

The solid is removed by filtration, and the filtrate is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation to afford (-)-Ipsenol.

Visualization of the Asymmetric Induction Model

The high enantioselectivity of the reaction is attributed to the steric hindrance imposed by the bulky isopinocampheyl groups on the boron atom. This directs the aldehyde to approach the allyl group from the less hindered face of the Zimmerman-Traxler-like transition state.

Figure 2: Model for Asymmetric Induction.

Conclusion

This compound is a highly effective and readily accessible chiral auxiliary for asymmetric synthesis. Its application in the preparation of chiral borane reagents enables the stereocontrolled synthesis of a wide range of natural products with high enantiomeric purity. The synthesis of (-)-Ipsenol serves as a compelling example of the power of this methodology, providing an efficient route to a biologically important molecule. The detailed protocols and data presented herein should serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Application Notes and Protocols: (-)-Isopinocampheol as a Chiral Resolving Agent for Racemic Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopinocampheol, a chiral bicyclic alcohol derived from the monoterpene α-pinene, serves as a versatile and effective chiral resolving agent for the separation of enantiomers from racemic mixtures. Its rigid molecular framework and the presence of a hydroxyl group allow for the formation of diastereomeric esters with racemic carboxylic acids. The differing physicochemical properties of these diastereomers, such as solubility, enable their separation through classical resolution techniques like fractional crystallization. Subsequently, the resolved enantiomers of the carboxylic acid can be recovered by hydrolysis of the separated diastereomeric esters. This method is particularly valuable in pharmaceutical and fine chemical industries where the enantiomeric purity of a compound is critical for its biological activity and safety profile.

Principle of Chiral Resolution

The fundamental principle behind the use of this compound as a chiral resolving agent lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties.

-

Diastereomer Formation: A racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) is reacted with enantiomerically pure this compound. This reaction forms two diastereomeric esters: (R-acid)-(-)-isopinocampheyl ester and (S-acid)-(-)-isopinocampheyl ester.

-

Separation of Diastereomers: Due to their different spatial arrangements, these diastereomers exhibit different physical properties, most notably solubility in a given solvent system. This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other diastereomer dissolved in the mother liquor.

-

Hydrolysis and Recovery: After separation, the individual diastereomeric esters are hydrolyzed, typically under basic conditions, to cleave the ester bond. This regenerates the chiral resolving agent, this compound, which can often be recovered and reused, and yields the enantiomerically enriched carboxylic acids.

Applications